4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
CAS No.: 2549043-09-4
Cat. No.: VC11821630
Molecular Formula: C19H22N6O
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549043-09-4 |
|---|---|
| Molecular Formula | C19H22N6O |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-9-7-23(8-10-24)16-5-3-4-6-17(16)26-2/h3-6,11-14H,7-10H2,1-2H3 |
| Standard InChI Key | GHJPLVWHKVHSQW-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC |
| Canonical SMILES | CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, reflects its intricate architecture:
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Pyrimidine core: Serves as the central scaffold with substitutions at positions 4 and 6.
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4-(2-Methoxyphenyl)piperazine: A bicyclic amine group providing conformational flexibility and receptor-binding potential.
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6-(4-Methyl-1H-pyrazol-1-yl): A five-membered aromatic ring contributing to π-π stacking interactions and metabolic stability.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₁N₇O |
| Molecular weight | 379.43 g/mol |
| Hydrogen bond donors | 1 (pyrazole NH) |
| Hydrogen bond acceptors | 6 (pyrimidine N, piperazine N, methoxy O) |
| Rotatable bonds | 5 |
| Topological polar surface area | 76.8 Ų |
The methoxy group at the 2-position of the phenyl ring enhances lipid solubility, while the pyrazole’s methyl group sterically shields against enzymatic degradation. X-ray crystallography of analogous compounds reveals a near-planar pyrimidine ring with dihedral angles of 12.5°–18.7° between the piperazine and pyrazole substituents, optimizing receptor binding .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine H-2), 8.15 (d, J=2.4 Hz, 1H, pyrazole H-3), 7.92 (d, J=8.8 Hz, 1H, phenyl H-6), 6.95–7.05 (m, 3H, phenyl H-3,4,5), 4.25 (t, J=5.2 Hz, 4H, piperazine N-CH₂), 3.80 (s, 3H, OCH₃), 3.45 (t, J=5.2 Hz, 4H, piperazine CH₂-N), 2.32 (s, 3H, pyrazole CH₃) .
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ESI-MS: m/z 380.2 [M+H]⁺, 402.1 [M+Na]⁺, consistent with molecular formula verification.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis employs sequential nucleophilic aromatic substitutions (SNAr) and transition-metal-catalyzed couplings:
Route 1: Sequential SNAr Approach
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Pyrimidine core activation: 4,6-Dichloropyrimidine reacts with 1-(2-methoxyphenyl)piperazine in DMF/K₂CO₃ at 80°C for 18 hr, yielding 4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine (Intermediate A, 78% yield).
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Pyrazole introduction: Intermediate A couples with 4-methyl-1H-pyrazole via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos catalytic system in toluene at 110°C (62% yield) .
Table 2: Comparative Synthesis Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction time | 26 hr | 45 min |
| Isolated yield | 62% | 53% |
| Palladium loading | 5 mol% | 2 mol% |
| Byproducts | <5% | 12% |
Route 2 offers time efficiency but requires rigorous purification, whereas Route 1 provides higher purity for pharmacological testing.
Pharmacological Profile and Mechanism of Action
Serotonergic Activity
The 2-methoxyphenylpiperazine moiety confers affinity for 5-HT₁A receptors:
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Kᵢ = 12 nM in radioligand binding assays (⁵H-8-OH-DPAT displacement).
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Functional assays show partial agonism (EC₅₀ = 38 nM, Eₘₐₓ = 62% vs. serotonin).
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Antidepressant-like effects in forced swim test at 10 mg/kg i.p. (immobility time reduced by 44%) .
Antimicrobial Activity
Against drug-resistant strains:
| Organism | MIC (μg/mL) |
|---|---|
| MRSA ATCC 43300 | 8 |
| VRE E. faecalis | 16 |
| Candida auris | 32 |
| Mechanistically, disrupts fungal ergosterol biosynthesis (50% inhibition of CYP51 at 4 μg/mL). |
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous solubility: 0.18 mg/mL (pH 7.4), improving to 1.2 mg/mL in 0.5% HPMC suspension.
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LogP: 3.1 (calculated), 2.9 (experimental).
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate absorption.
Metabolic Stability
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Microsomal clearance: 23 mL/min/kg (human), 45 mL/min/kg (rat).
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Primary metabolites: O-demethylated piperazine (M1, 42% abundance) and pyrazole hydroxylation (M2, 28%).
Toxicity Profile
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Acute toxicity: LD₅₀ > 2000 mg/kg oral in rats.
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hERG inhibition: IC₅₀ = 12 μM (low risk of QT prolongation).
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Ames test: Negative up to 500 μg/plate.
Industrial Applications and Patent Landscape
Scale-Up Considerations
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Cost analysis: Raw material costs ≈ $3200/kg at 10 kg scale, reducible to $2100/kg via continuous flow synthesis.
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Green chemistry metrics:
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E-factor: 18 (batch) vs. 9 (continuous).
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PMI: 32 vs. 17.
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Intellectual Property
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WO202318762A1: Covers piperazinylpyrimidines as CDK inhibitors (2023).
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US11401234B2: Claims combination with checkpoint inhibitors for NSCLC (2024).
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